CID 16219193

Catalog No.
S1902736
CAS No.
94736-09-1
M.F
C9H15N2NaO14P3
M. Wt
491.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CID 16219193

CAS Number

94736-09-1

Product Name

CID 16219193

Molecular Formula

C9H15N2NaO14P3

Molecular Weight

491.13 g/mol

InChI

InChI=1S/C9H15N2O14P3.Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);

InChI Key

ISKGXNFLJOMAKE-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na]

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na]
  • DNA Synthesis

    dUTP is a nucleotide similar to thymidine triphosphate (TTP), one of the building blocks of DNA. Researchers can substitute dUTP for TTP during DNA replication in vitro (). This allows for the creation of uracil-containing DNA molecules. Uracil is a naturally occurring base found in RNA, but not typically in DNA. Studying uracil-containing DNA helps scientists understand the mechanisms of DNA repair and mutagenesis ().

  • In Vitro Transcription

    dUTP can be incorporated into RNA during in vitro transcription experiments using RNA polymerases. This creates RNA molecules containing uracil instead of thymine. Scientists use these uracil-containing RNA molecules for various purposes, such as studying RNA stability and function, and developing new diagnostic tools ().

  • Negative Selection in Phage Display

    Phage display is a technique used to identify proteins that bind to specific molecules. Researchers can use dUTP to introduce uracil into the DNA of bacteriophages (viruses that infect bacteria). This creates a "negative selection" where only phages without mutations (containing thymine) can replicate in a host organism engineered to remove uracil from its DNA (). This allows for the efficient selection of desired protein binders.

CID 16219193, also known as 2-Chloro-3-trimethylsilanylethynyl-pyridine, is a chemical compound with the molecular formula C10H12ClNSiC_{10}H_{12}ClNSi and a molecular weight of approximately 209.75 g/mol. This compound features a pyridine ring substituted with a chloro group and a trimethylsilyl ethynyl group, making it a versatile building block in organic synthesis. It is typically available in high purity, often around 95%, and is utilized in various research applications, particularly in catalysis and organic synthesis.

Typical of pyridine derivatives. Notably, it can participate in nucleophilic substitutions due to the presence of the chloro substituent. The trimethylsilyl group can also be involved in reactions such as hydrosilylation and coupling reactions, which are essential in forming carbon-carbon bonds. The ethynyl group allows for further functionalization through reactions like Sonogashira coupling, where it can react with aryl halides to form more complex structures.

While specific biological activity data for CID 16219193 is limited, compounds with similar structures often exhibit interesting biological properties. Pyridine derivatives are known for their roles as ligands in coordination chemistry and potential applications in medicinal chemistry. The unique structure of this compound suggests that it may interact with biological targets, although further studies would be necessary to elucidate its specific biological effects.

Synthesis of CID 16219193 can be achieved through several methods:

  • Direct Synthesis: One common approach involves the reaction of 2-chloropyridine with trimethylsilane and an acetylene source under appropriate catalytic conditions.
  • Continuous Flow Chemistry: In industrial settings, continuous flow techniques are employed for efficient synthesis, allowing for high purity and yield.

These methods highlight the compound's adaptability for both laboratory-scale and industrial production.

CID 16219193 has several applications:

  • Catalysis: This compound serves as a precursor in the synthesis of catalysts used in various organic reactions.
  • Organic Synthesis: It is utilized as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Research: Due to its unique structure, it is valuable for exploring new chemical transformations and materials science.

Interaction studies involving CID 16219193 primarily focus on its reactivity with other chemical species rather than direct biological interactions. Its ability to form complexes with metals makes it significant in coordination chemistry, where it can act as a ligand. Further research could explore its interactions within biological systems or its potential as a drug candidate.

Several compounds share structural similarities with CID 16219193, including:

  • 2-Chloro-3-pyridylacetylene: Similar ethynyl substitution but lacks the trimethylsilyl group.
  • 3-Trifluoromethylpyridine: Contains a trifluoromethyl group instead of chloro, affecting its electronic properties.
  • 2-Methylpyridine: A simpler derivative that lacks halogen substitution but shares the pyridine core.

Comparison Table

Compound NameStructural FeaturesUnique Properties
CID 16219193Chloro and trimethylsilyl ethynylVersatile building block for synthesis
2-Chloro-3-pyridylacetyleneChloro and ethynyl without silylLess steric hindrance
3-TrifluoromethylpyridineTrifluoromethyl instead of chloroStrong electron-withdrawing effect
2-MethylpyridineMethyl substitutionSimpler structure with basic properties

The uniqueness of CID 16219193 lies in its combination of both chloro and trimethylsilyl groups, which provides distinct reactivity patterns not found in simpler derivatives.

Dates

Last modified: 07-22-2023

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